molecular formula C17H11ClN2O3S B281776 N-(3-chlorophenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide

N-(3-chlorophenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide

Cat. No.: B281776
M. Wt: 358.8 g/mol
InChI Key: WUXRSBAXZPVARU-UHFFFAOYSA-N
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Preparation Methods

The synthetic routes and reaction conditions for WAY-272449 are not widely documented in publicly available sources. it is typically synthesized through a series of organic reactions involving specific reagents and catalysts. Industrial production methods would likely involve optimization of these synthetic routes to ensure high yield and purity.

Chemical Reactions Analysis

WAY-272449, as an FGFR1 inhibitor, may undergo various chemical reactions, including:

    Oxidation: This reaction involves the loss of electrons from the compound, often facilitated by oxidizing agents.

    Reduction: This reaction involves the gain of electrons, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.

Common reagents and conditions used in these reactions would depend on the specific functional groups present in WAY-272449. The major products formed from these reactions would vary based on the type of reaction and the reagents used.

Scientific Research Applications

WAY-272449 has several scientific research applications, particularly in the fields of:

    Chemistry: Used as a tool to study the inhibition of FGFR1 and its effects on various chemical pathways.

    Biology: Employed in research to understand the role of FGFR1 in cellular processes and signaling pathways.

    Medicine: Investigated for its potential therapeutic applications in diseases where FGFR1 plays a critical role, such as certain cancers.

    Industry: Utilized in the development of new drugs and therapeutic agents targeting FGFR1.

Mechanism of Action

WAY-272449 exerts its effects by inhibiting the activity of FGFR1. This inhibition disrupts the signaling pathways mediated by FGFR1, which can affect various cellular processes such as proliferation, differentiation, and survival. The molecular targets involved include the FGFR1 receptor and its downstream signaling molecules.

Comparison with Similar Compounds

WAY-272449 can be compared with other FGFR1 inhibitors, such as:

  • PD173074
  • BGJ398
  • AZD4547

These compounds share a similar mechanism of action but may differ in their potency, selectivity, and pharmacokinetic properties. WAY-272449 is unique due to its specific chemical structure and its particular interactions with FGFR1.

Properties

Molecular Formula

C17H11ClN2O3S

Molecular Weight

358.8 g/mol

IUPAC Name

N-(3-chlorophenyl)-2-oxo-1H-benzo[cd]indole-6-sulfonamide

InChI

InChI=1S/C17H11ClN2O3S/c18-10-3-1-4-11(9-10)20-24(22,23)15-8-7-14-16-12(15)5-2-6-13(16)17(21)19-14/h1-9,20H,(H,19,21)

InChI Key

WUXRSBAXZPVARU-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)Cl)NS(=O)(=O)C2=C3C=CC=C4C3=C(C=C2)NC4=O

Canonical SMILES

C1=CC(=CC(=C1)Cl)NS(=O)(=O)C2=C3C=CC=C4C3=C(C=C2)NC4=O

Origin of Product

United States

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